REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([OH:10])[CH:8]=2)[CH:3]=[CH:2]1.Br[CH2:12][CH2:13][O:14][CH3:15].C(=O)([O-])[O-].[Cs+].[Cs+].C(OCC)(=O)C.CCCCCC>CN(C=O)C>[CH3:15][O:14][CH2:13][CH2:12][O:10][C:7]1[CH:8]=[C:9]2[C:4]([CH:3]=[CH:2][NH:1]2)=[CH:5][CH:6]=1 |f:2.3.4,5.6|
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=C(C=C12)O
|
Name
|
|
Quantity
|
3.53 mL
|
Type
|
reactant
|
Smiles
|
BrCCOC
|
Name
|
cesium carbonate
|
Quantity
|
11.75 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
DMF was removed under vacuum with a oil pump
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
washed sequentially with 1 N NaOH solution (50 mL), water (2×50 mL), and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOC1=CC=C2C=CNC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 21.54 mmol | |
AMOUNT: MASS | 4.68 g | |
YIELD: PERCENTYIELD | 71.7% | |
YIELD: CALCULATEDPERCENTYIELD | 71.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |